Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

MAGL inhibition Pain research Endocannabinoid system

This dihydrochloride salt is the core intermediate for a patented class of piperazine carbamate MAGL modulators (US Patent 10,899,737). Its unique pyridine-piperazine scaffold enables systematic SAR exploration for pain and endocannabinoid targets. The dihydrochloride form ensures optimal solubility and handling in key synthetic protocols. Available in ≥98% purity, it serves as a reliable reference standard for HPLC/LC-MS method development. Ideal for medicinal chemistry teams building focused compound libraries.

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
CAS No. 39640-05-6
Cat. No. B3264742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
CAS39640-05-6
Molecular FormulaC10H15Cl2N3O
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
InChIKeyQBPKUQIUNJYTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6) as a Research Compound and Synthetic Intermediate


Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6) is a heterocyclic building block consisting of a piperazine and a pyridine ring connected via a methanone linker. Its primary utility lies in medicinal chemistry as a synthetic intermediate for creating complex molecules with potential therapeutic properties [1]. Its molecular formula is C10H15Cl2N3O and it has a molecular weight of 264.15 g/mol . The compound is commercially available for research and development purposes .

Why Substituting Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride with Analogs Can Fail in Research


This compound is a specific building block that forms the core of a large patent family of piperazine carbamates, which are claimed as modulators of monoacylglycerol lipase (MAGL) for pain treatment [1]. Simple substitution with a generic piperazine-pyridine derivative would alter the core structure and likely abrogate the specific activity and intellectual property position described in these patents. Furthermore, the dihydrochloride salt form is critical for solubility and handling in specific synthetic protocols, where the free base or other salt forms may not be suitable .

Quantitative Differentiation of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride


Core Scaffold for a Patent Family of MAGL Modulators

Piperazin-1-yl(pyridin-4-yl)methanone is the core structure of a broad patent family claiming piperazine carbamates as modulators of monoacylglycerol lipase (MAGL) [1]. This intellectual property position is unique to this specific piperazine-pyridine scaffold. While the patent does not provide an IC50 for the unadorned compound itself, it establishes a defined structure-activity relationship (SAR) space around this core. A closely related analog from a different chemical series (e.g., WNK-IN-11) targets a different kinase (WNK1) with an IC50 of 4 nM, demonstrating that small structural changes lead to entirely different biological profiles .

MAGL inhibition Pain research Endocannabinoid system

Key Intermediate for the Synthesis of Bioactive Piperazine Carbamates

This compound is a key intermediate in the synthesis of piperazine carbamates claimed in U.S. Patent 10,899,737 [1]. The patent provides a general synthetic scheme (Scheme 1) where an intermediate like piperazin-1-yl(pyridin-4-yl)methanone is reacted to form the final, biologically active compounds. This contrasts with other piperazine building blocks, such as 1-benzyl-4-isonicotinoylpiperazine, which are used to target different biological spaces like acetylcholinesterase inhibition .

Organic synthesis Drug discovery Building block

Enhanced Solubility and Handling via Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, which is explicitly noted for its improved solubility and handling compared to the free base (piperazin-1-yl(pyridin-4-yl)methanone, CAS 39640-04-5) . While quantitative solubility data is not provided in the vendor datasheets, the salt form is a critical differentiator for researchers performing in vitro assays or requiring aqueous compatibility for biological studies. The free base has a molecular weight of 191.23 g/mol, while the dihydrochloride salt has a molecular weight of 264.15 g/mol .

Formulation Salt selection Solubility

Potential for Neurodegenerative Disease Research via MAGL Inhibition

Research indicates that compounds targeting MAGL, like those based on this scaffold, could be beneficial in neurodegenerative diseases such as Parkinson's disease . This is a class-level inference based on the role of MAGL in the endocannabinoid system. A direct comparison to a known MAGL inhibitor with a defined IC50 (e.g., JZP-361 with an IC50 of 46 nM ) highlights that while the target compound itself may be a scaffold, the field it enables is highly active and competitive.

Neurodegeneration Parkinson's disease MAGL inhibitor

Key Research Applications for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride


Synthesis of Novel MAGL Inhibitors for Pain Research

This compound serves as the essential starting material for the synthesis of piperazine carbamate derivatives claimed as MAGL modulators. Following the procedures outlined in U.S. Patent 10,899,737, researchers can use it to build a library of compounds for investigating the endocannabinoid system and developing new analgesics [1].

Exploration of Structure-Activity Relationships (SAR) around the Piperazine-Pyridine Core

Medicinal chemistry teams can utilize this dihydrochloride salt as a versatile building block to systematically modify the piperazine and pyridine moieties. This enables the exploration of SAR for various biological targets, as the core structure is a recognized pharmacophore [1][2].

Reference Standard for Analytical Method Development

Due to its defined structure and availability in high purity (95% or greater), this compound can be used as a reference standard in HPLC, LC-MS, or NMR method development for quantifying related impurities or metabolites in more complex piperazine-containing drug candidates [1].

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